Ethyl hydrogen suberate
Overview
Description
Synthesis Analysis
The synthesis of ethyl hydrogen suberate-like compounds involves hydrogenation processes, where ethylene compounds are key intermediates. Studies have explored various catalysts and conditions for optimizing the hydrogenation of ethylene, including the use of metal complexes and specific reaction environments to facilitate the process. For example, the hydrogenation of ethylene over platinum (111) single-crystal surfaces and with Os3(CO)10(μ-H)(μ-OSi) catalysts demonstrates the intricacies of catalytic activity and the impact of molecular structure on reactivity (Zaera & Somorjai, 1984); (Choplin, Besson, D'Ornelas, Sánchez-Delgado, & Basset, 1988).
Molecular Structure Analysis
Investigations into the molecular structure of ethylene and its complexes, such as the ethylene–HF complex, offer insights into the interactions that could be relevant for understanding ethyl hydrogen suberate's structure. The nonplanar configuration of the ethylene–HF complex and the nature of hydrogen bonding reveal the complexity of molecular interactions in such systems (Shea & Flygare, 1982).
Chemical Reactions and Properties
Chemical reactions involving ethylene, a precursor in the synthesis of compounds like ethyl hydrogen suberate, showcase the diversity of mechanisms and products arising from ethylene interactions. The hydrogenation of ethylene to form ethane is a key reaction, with studies detailing the kinetics, mechanisms, and catalytic processes involved (Doi, Koshizuka, & Keii, 1982).
Physical Properties Analysis
The physical properties of ethylene and ethylene-derived compounds provide a foundation for understanding ethyl hydrogen suberate. Research on ethylene glycol, a related compound, using NIR spectroscopy to study molecular structure and hydrogen bonding, reveals the significant influence of intermolecular interactions on the physical properties of such compounds (Chen, Ozaki, & Czarnecki, 2013).
Chemical Properties Analysis
The chemical properties of ethylene and its hydrogenation products, including aspects like reactivity, stability, and interaction with catalysts, are crucial for understanding ethyl hydrogen suberate. Studies have delved into the kinetics and mechanism of ethylene hydrogenation, offering insights into the chemical behavior and transformations relevant to the synthesis and analysis of ethyl hydrogen suberate and similar compounds (Halstead, Leathard, Marshall, & Purnell, 1970).
Scientific Research Applications
The hydrogenation of ethylene over platinum surfaces shows specific kinetic orders and activation energy, suggesting detailed mechanisms of this reaction (Zaera & Somorjai, 1984).
A study on hydrogenation of ethylene over LaNi5 alloy revealed different rates of hydrogenation based on the catalyst used, indicating the significance of the catalyst's structure (Soga, Imamura & Ikeda, 1977).
Advances in combining surface science and catalysis for ethylene hydrogenation over metal catalysts have been made, highlighting the role of carbon-containing overlayers and suggesting molecular mechanisms (Cremer & Somorjai, 1995).
The hydrogenation of ethylene over molybdena-alumina catalysts and the influence of the catalyst's reduction extent on catalytic activity have been explored (Lombardo, Houalla & Hall, 1978).
The kinetics and mechanism of the hydrogenation of ethylene in gas-phase organometallic catalysis using Fe(CO)3(C2H4)2 were studied, providing insights into the efficiency and mechanism of this catalytic process (Miller & Grant, 1987).
The possibility of separating hydrogen from hydrogen/ethylene mixtures using PEM fuel cell technology was investigated, revealing the potential of electrochemical separation in this context (Doucet, Gardner & Ternan, 2009).
The acid-catalyzed hydrogenation of ethylene and the potential energy barriers in this reaction were studied, providing insights into different catalytic mechanisms (Siria, Duran, Lledós & Bertrán, 1987).
Photocatalytic hydrogenation of ethylene on bimetal-deposited semiconductor powders was analyzed, suggesting a collective effect of Pt and Cu cocatalysts in the production of ethane (Baba, Nakabayashi, Fujishima & Honda, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-ethoxy-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVQEAPUOVXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930996 | |
Record name | 8-Ethoxy-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl hydrogen suberate | |
CAS RN |
14113-01-0, 68171-34-6 | |
Record name | 1-Ethyl octanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14113-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid, ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Ethoxy-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen suberate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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